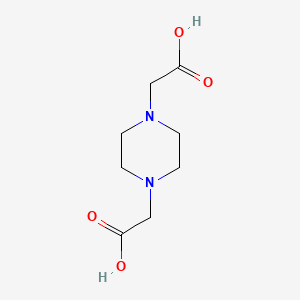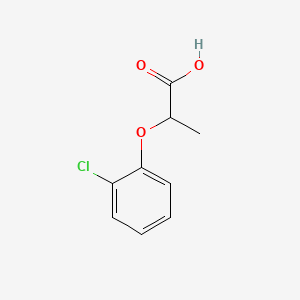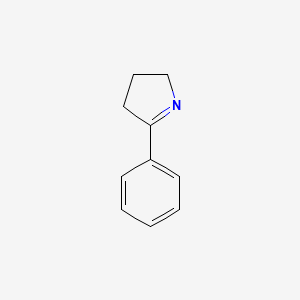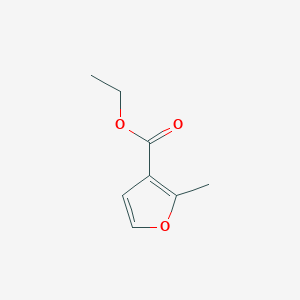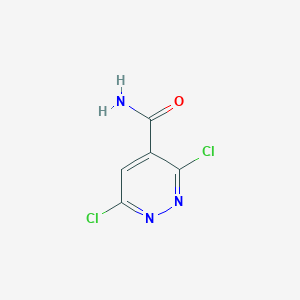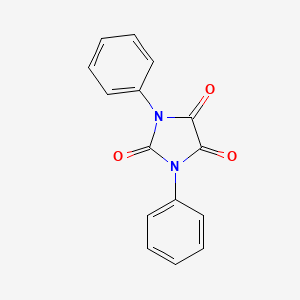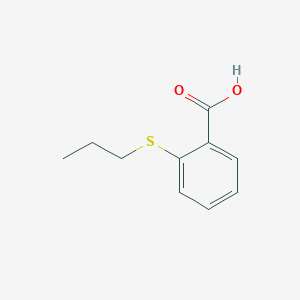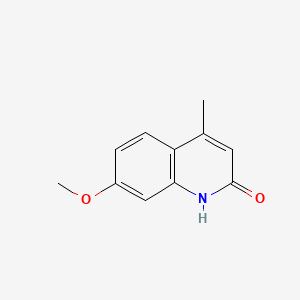
7-Methoxy-4-methyl-quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4-methyl-quinolin-2-ol is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 and a molecular weight of 189.210 .
Synthesis Analysis
Quinoline, the core structure of 7-Methoxy-4-methyl-quinolin-2-ol, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The structure also includes a methoxy group and a methyl group attached to the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have been functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
7-Methoxy-4-methyl-quinolin-2-ol is a solid substance . It has a high degree of solubility in water and organic solvents.Applications De Recherche Scientifique
-
Drug Synthesis
- Quinoline compounds are often used in drug synthesis. They have unique properties that make them useful in various fields such as drug synthesis, material science, and biochemistry.
-
Antimalarial Drug Research
- Quinoline compounds have been studied for their potential as antimalarial drugs .
- The methods of application in this field typically involve synthesizing the quinoline compound and testing its efficacy against malaria in laboratory settings .
- The outcomes of these studies can help identify new potential treatments for malaria .
-
Synthesis of Heterocycles
- Quinoline compounds are used in the synthesis of heterocycles . These are compounds that contain a ring of atoms of at least two different elements.
- The methods of application in this field involve various synthetic approaches to create these heterocycles .
- The outcomes of these processes are new heterocyclic compounds, many of which show unique biological activities .
-
Biological and Pharmaceutical Research
- Quinoline and its derivatives have shown substantial biological activities . They are used in different techniques for the synthesis of 2-methylquinoline .
- The methods of application in this field involve various synthetic techniques .
- The outcomes of these processes are new quinoline derivatives with potential biological and pharmaceutical applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-quinolin-2-ol | |
CAS RN |
40053-37-0 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


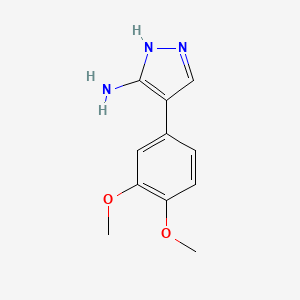
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)
